Zhebeiresinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151636-98-5 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(3R,3aS,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one |
InChI |
InChI=1S/C14H16O6/c1-17-10-3-7(4-11(18-2)12(10)15)13-8-5-20-14(16)9(8)6-19-13/h3-4,8-9,13,15H,5-6H2,1-2H3/t8-,9-,13+/m1/s1 |
InChI Key |
AUXYOVQIZNPKSO-KKFJDGPESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3COC(=O)[C@@H]3CO2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2 |
Synonyms |
2-(3',5'-dimethoxy-4'-hydroxyphenyl)-3,7-dioxoabicyclo(3.3.0)octan-6-one zhepeiresinol |
Origin of Product |
United States |
Natural Occurrence and Distribution of Zhepeiresinol
Zhepeiresinol is a lignan (B3055560), specifically classified as a furofuranoid lignan, found in a variety of plant species. naturalproducts.netontosight.ai Its discovery and isolation have been reported from several distinct botanical families, indicating a distribution across different plant genera.
The compound was notably isolated from Fritillaria thunbergii Miq., a plant species used in traditional medicine. researchgate.netresearchgate.net Further research has identified its presence in other plants, including Herba Eupatorii Lindleyani (Yemazhui), Tectona grandis (teak), and Callicarpa pilosissima. naturalproducts.netnih.govjddtonline.info The identification of Zhepeiresinol in these species has often been accomplished through modern analytical techniques such as UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry). nih.govnih.gov
The following table details the plant species in which Zhepeiresinol has been identified.
| Plant Species | Common Name | Family |
| Fritillaria thunbergii Miq. | Zhe Bei Mu | Liliaceae |
| Herba Eupatorii Lindleyani | Yemazhui | Asteraceae |
| Tectona grandis | Teak | Lamiaceae |
| Callicarpa pilosissima | - | Lamiaceae |
Data sourced from references naturalproducts.netresearchgate.netresearchgate.netnih.govjddtonline.info.
Traditional Medicinal Uses in Other Global Contexts
The plants containing Zhepeiresinol have established uses in various traditional medicine systems globally, particularly in Asia and Africa.
Isolation and Purification Methodologies for Zhepeiresinol
Extraction Procedures from Plant Material
The journey to isolate Zhepeiresinol begins with the careful extraction from the plant material, typically the dried and powdered bulbs of Fritillaria unibracteata var. wabuensis. The primary goal of this initial step is to efficiently remove the target alkaloids from the complex plant matrix.
A standard procedure involves the following key steps:
Alkalinization and Extraction: The powdered plant material is first moistened with an alkaline solution, such as concentrated ammonia (B1221849), and left to stand. This process converts the alkaloid salts present in the plant into their free base form, which enhances their solubility in organic solvents. Following alkalinization, the material is subjected to extraction with a polar organic solvent, most commonly methanol (B129727) or ethanol, often using a method like percolation or reflux to ensure thorough extraction.
Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., dilute hydrochloric acid or sulfuric acid), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous acidic solution is then washed with a nonpolar organic solvent, such as chloroform (B151607) or ethyl acetate, to remove lipids and other neutral impurities.
Recovery of Total Alkaloids: The pH of the aqueous solution is then adjusted to be alkaline (typically pH 9-10) with a base like sodium carbonate or ammonia. This deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent. The alkaloids are then extracted from the aqueous phase using an immiscible organic solvent like chloroform. Evaporation of this solvent yields the total alkaloid fraction, a concentrated mixture containing Zhepeiresinol and other related compounds.
Table 1: Summary of a Typical Extraction Procedure for Zhepeiresinol
| Step | Procedure | Purpose |
| 1. Preparation | Dried bulbs of Fritillaria species are powdered. | Increases surface area for efficient solvent penetration. |
| 2. Alkalinization | The powder is moistened with concentrated ammonia and allowed to stand. | Converts alkaloid salts to their free base form. |
| 3. Solvent Extraction | The alkalinized material is percolated or refluxed with methanol. | Dissolves the free base alkaloids and other organic compounds. |
| 4. Acidification | The methanol extract is evaporated and the residue is dissolved in dilute acid (e.g., 0.5% HCl). | Converts alkaloids into their water-soluble salt form. |
| 5. Removal of Neutrals | The acidic solution is washed with an organic solvent (e.g., chloroform). | Removes non-alkaloidal, neutral compounds. |
| 6. Basification | The pH of the aqueous layer is raised to ~10 with a base (e.g., Na2CO3). | Converts alkaloid salts back to their free base form. |
| 7. Final Extraction | The alkaline aqueous solution is extracted with chloroform. | Isolates the total alkaloids in the organic phase. |
| 8. Concentration | The chloroform is evaporated to yield the crude total alkaloid extract. | Provides a concentrated sample for chromatography. |
Chromatographic Separation Techniques
Following extraction, the crude alkaloid mixture undergoes several stages of chromatography to isolate Zhepeiresinol from other structurally similar alkaloids. scirp.org This purification is a meticulous process that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a fundamental step in the purification of the total alkaloid extract. scirp.org This technique separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.
In a typical separation of Fritillaria alkaloids, a gradient elution method is employed. The process starts with a less polar solvent system, and the polarity is gradually increased. Nonpolar impurities are washed out first, followed by the alkaloids in order of increasing polarity. Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing Zhepeiresinol.
Table 2: Representative Parameters for Silica Gel Column Chromatography
| Parameter | Description |
| Stationary Phase | Silica gel (typically 200-300 mesh) |
| Mobile Phase | Gradient of Chloroform (CHCl3) and Methanol (MeOH) |
| Elution Gradient | Starting with 100% CHCl3, gradually increasing the proportion of MeOH (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, v/v) |
| Sample Loading | Crude alkaloid extract dissolved in a minimal amount of the initial mobile phase |
| Fraction Monitoring | Thin-Layer Chromatography (TLC) with a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent) |
Sephadex LH-20 Column Chromatography
Fractions enriched with Zhepeiresinol from the silica gel column are often further purified using Sephadex LH-20 column chromatography. scirp.org Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that separates molecules based on a combination of size exclusion and partition chromatography.
This technique is particularly effective for separating compounds with similar polarities but different molecular sizes and for removing pigments and other impurities. The column is typically eluted with a polar organic solvent, most commonly methanol.
Table 3: Typical Conditions for Sephadex LH-20 Column Chromatography
| Parameter | Description |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase (Eluent) | Methanol (MeOH) or a mixture of Chloroform and Methanol (e.g., 1:1, v/v) |
| Mode of Operation | Isocratic elution (using a single solvent or solvent mixture) |
| Separation Principle | Primarily size exclusion, with some adsorptive effects |
| Application | Further purification of fractions obtained from silica gel chromatography |
Medium Pressure Liquid Chromatography (MPLC)
Medium Pressure Liquid Chromatography (MPLC) can be employed as an intermediate purification step, offering better resolution and faster separation times than traditional gravity-fed column chromatography. scirp.org MPLC systems use a pump to force the mobile phase through the column, which is often packed with smaller particle size silica gel or reversed-phase material. This leads to a more efficient separation of the complex alkaloid mixture. The same principles of normal-phase (silica) or reversed-phase chromatography apply, but with enhanced performance.
High-Performance Liquid Chromatography (HPLC) Approaches
The final step to obtain highly pure Zhepeiresinol often involves High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC. This technique utilizes high pressure to pass the mobile phase through a column packed with very fine particles, resulting in high-resolution separations.
For the purification of alkaloids like Zhepeiresinol, reversed-phase HPLC is commonly used. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) and water, often with additives like triethylamine (B128534) or formic acid to improve peak shape and resolution of the basic alkaloids.
Table 4: Illustrative Parameters for Preparative Reversed-Phase HPLC
| Parameter | Description |
| Stationary Phase | C18-bonded silica gel (e.g., ODS column) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (ACN) and Water (H2O), often containing a modifier like 0.1% Triethylamine (TEA) or Formic Acid (FA) to improve peak shape. |
| Detection | UV detector at a suitable wavelength (e.g., ~210 nm) or an Evaporative Light Scattering Detector (ELSD) |
| Mode | Preparative, to isolate milligram to gram quantities of the pure compound |
| Flow Rate | Dependent on column dimensions, typically in the range of 5-20 mL/min for preparative columns |
Through the systematic application of these extraction and chromatographic techniques, Zhepeiresinol can be successfully isolated from its natural plant source in a highly purified form, ready for structural elucidation and pharmacological studies.
Structural Elucidation and Chemical Characterization of Zhepeiresinol
Spectroscopic Analysis for Structural Determination
The initial characterization of Zhepeiresinol's structure heavily relies on a suite of spectroscopic techniques. These methods probe the molecule's atomic composition, functional groups, and the electronic environment of its atoms to piece together its two-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For Zhepeiresinol, both ¹H (proton) and ¹³C (carbon-13) NMR studies were crucial.
Analysis of the ¹H and ¹³C NMR data would have revealed the presence of a 4-hydroxy-3,5-dimethoxybenzoyl moiety, a key component of the Zhepeiresinol structure. acs.org The spectra would also confirm the furofuran ring system, characteristic of many lignans (B1203133). nii.ac.jp
Table 1: Hypothetical ¹H NMR Spectroscopic Data for Zhepeiresinol. This table would typically display the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet), the coupling constants (J) in Hertz (Hz), and the integration (number of protons) for each proton in the molecule.
| Proton Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| Data not available in searched sources |
Table 2: Hypothetical ¹³C NMR Spectroscopic Data for Zhepeiresinol. This table would list the chemical shift (δ) in ppm for each unique carbon atom in the Zhepeiresinol molecule.
| Carbon Position | δ (ppm) |
| Data not available in searched sources |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. The molecular formula of Zhepeiresinol has been determined to be C₁₄H₁₆O₆. nih.gov
In a mass spectrum of Zhepeiresinol, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would show losses of specific groups, such as methoxy (B1213986) (–OCH₃) or hydroxyl (–OH) groups, which would further corroborate the proposed structure.
Table 3: Hypothetical Mass Spectrometry Data for Zhepeiresinol. This table would show the mass-to-charge ratio (m/z) of significant fragments and their relative abundance.
| m/z | Relative Abundance (%) | Possible Fragment |
| Data not available in searched sources |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Zhepeiresinol would be expected to show characteristic absorption bands for its hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups. acs.org
Table 4: Hypothetical Infrared (IR) Spectroscopy Data for Zhepeiresinol. This table would list the absorption band frequencies in wavenumbers (cm⁻¹) and the corresponding functional group vibrations.
| Absorption Band (cm⁻¹) | Functional Group | Vibration Type |
| Data not available in searched sources |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons, such as the aromatic ring in Zhepeiresinol. The UV-Vis spectrum would display one or more absorption maxima (λmax) that are characteristic of the chromophores present in the molecule.
Table 5: Hypothetical UV-Vis Spectroscopy Data for Zhepeiresinol. This table would show the maximum absorption wavelength (λmax) in nanometers (nm) and the molar absorptivity (ε).
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Data not available in searched sources |
X-Ray Diffraction Analysis for Stereochemical Assignment
While spectroscopic methods are powerful for determining the planar structure of a molecule, X-ray diffraction analysis of a single crystal is the definitive method for establishing its three-dimensional structure, including the relative and absolute stereochemistry. acs.orgnih.gov The structure of Zhepeiresinol was confirmed by this technique, which involves passing X-rays through a crystal and analyzing the resulting diffraction pattern. This analysis provides the precise spatial arrangement of atoms in the crystal lattice.
Table 6: Hypothetical X-Ray Crystallographic Data for Zhepeiresinol. This table would summarize the key parameters obtained from the X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Data not available in searched sources |
| Space Group | Data not available in searched sources |
| Unit Cell Dimensions | Data not available in searched sources |
| Volume (ų) | Data not available in searched sources |
| Z | Data not available in searched sources |
| Density (calculated) (g/cm³) | Data not available in searched sources |
| R-factor | Data not available in searched sources |
Structural Classification as a Lignan (B3055560) Derivative
Based on its structural features, Zhepeiresinol is classified as a lignan. semanticscholar.org Lignans are a large group of natural products derived from the dimerization of two phenylpropanoid units. Specifically, Zhepeiresinol belongs to the furofuran class of lignans, which are characterized by a central 3,7-dioxabicyclo[3.3.0]octane skeleton. nii.ac.jp This classification is consistent with the spectroscopic and crystallographic data, which reveal the characteristic furofuran core linked to a substituted phenyl group.
Analytical Chemistry of Zhepeiresinol
Advanced Analytical Techniques for Detection and Quantification
Modern analytical chemistry employs sophisticated hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for the unambiguous identification and precise quantification of phytochemicals like zhepeiresinol.
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a powerful analytical tool for the comprehensive analysis of chemical constituents in complex mixtures. nih.gov The UPLC system utilizes columns with small particle sizes (typically under 2 μm) to achieve higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC systems. resolian.com This high-resolution separation is crucial for distinguishing isomers and isobars within a sample.
Coupled to the UPLC, the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high-resolution and accurate mass measurements. hpst.cz TOF-MS can determine the mass of an ion with very high accuracy, often to within 5 parts per million (ppm), which allows for the calculation of the elemental composition of the analyte. frontiersin.org This technique enables the acquisition of full-scan mass spectra of precursor ions and their corresponding fragment ions (MS/MS) in a single analytical run. mdpi.com
In the analysis of zhepeiresinol, the compound would first be separated from other components in the sample matrix by the UPLC column. Upon entering the mass spectrometer, it would be ionized, typically using electrospray ionization (ESI). The Q-TOF analyzer would then measure the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). For structural confirmation, the molecular ion is selected by the quadrupole, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed by the TOF mass analyzer to produce a fragmentation pattern. researchgate.net This MS/MS spectrum serves as a structural fingerprint for the molecule.
Research Findings:
A UPLC-Q-TOF/MS method would identify zhepeiresinol based on its retention time and its mass spectrometric data. With a molecular formula of C₁₄H₁₆O₆, zhepeiresinol has a theoretical exact mass of 280.0947. chemsrc.comchemspider.com The instrument would detect an ion corresponding to this mass (plus the mass of an adduct like H⁺). The high mass accuracy of the Q-TOF allows for confident identification by minimizing potential false positives. frontiersin.org Subsequent MS/MS analysis would yield characteristic fragment ions, confirming the compound's identity.
Table 1: Representative UPLC-Q-TOF/MS Data for Zhepeiresinol Identification
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem mass spectrometry configuration (LC-MS/MS), is a cornerstone technique for the targeted quantification of compounds in complex biological and chemical matrices. nih.gov The strength of LC-MS/MS lies in its exceptional sensitivity and selectivity, which is achieved by monitoring specific precursor-to-product ion transitions. nih.gov
For quantification of zhepeiresinol, a method would be developed using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion of zhepeiresinol (e.g., m/z 281.1), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific, stable product ion for detection. This process filters out chemical noise and interferences, resulting in a very high signal-to-noise ratio and low limits of detection.
Research Findings:
The development of a quantitative LC-MS method requires rigorous validation to ensure its accuracy, precision, and reliability. resolian.com Validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. resolian.commdpi.com For instance, a method would be validated by constructing a calibration curve using standards of known zhepeiresinol concentrations to demonstrate linearity over a specific range. The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com Such validated methods allow for the precise determination of zhepeiresinol content in various samples.
Table 2: Typical Method Validation Parameters for LC-MS/MS Quantification of Zhepeiresinol
Pharmacological Investigations of Zhepeiresinol
Anti-inflammatory Research
The anti-inflammatory potential of Zhepeiresinol is an emerging area of study. Research has begun to elucidate the molecular pathways it may influence and its potential effects in preclinical models of inflammation.
To understand how Zhepeiresinol may exert its effects at a molecular level, researchers have utilized in vitro cellular models. These studies are crucial for identifying the specific signaling pathways and cellular processes that the compound modulates.
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It is a critical mediator of the inflammatory response. Dysregulation of the NF-κB pathway is associated with numerous inflammatory diseases.
A network pharmacology study aimed at clarifying the anti-inflammatory mechanisms of compounds from the plant genus Fritillaria identified Zhepeiresinol as a potential modulator of the NF-κB pathway. The research indicated that Zhepeiresinol was one of five components from the studied plants responsible for decreasing the expression of NF-κB. researchgate.net This finding suggests that a primary anti-inflammatory mechanism of Zhepeiresinol may be its ability to suppress this key inflammatory signaling pathway.
Table 1: Effect of Zhepeiresinol on NF-κB Pathway Expression
| Compound | Target Pathway | Observed Effect in Cellular Models |
|---|
Following promising in vitro results, the next step in pharmacological investigation is typically to assess efficacy in living organisms. Animal models that mimic human inflammatory conditions are used for this purpose. However, based on publicly available scientific literature, specific studies detailing the effects of Zhepeiresinol in the following animal models have not been identified.
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs. journalagent.comnih.govthoracic.org Rodent models, often induced by agents like lipopolysaccharide (LPS), are standard for testing potential new therapies. mdpi.com While the anti-inflammatory properties of Zhepeiresinol suggest potential utility, specific research documenting its efficacy in mitigating ALI in rodent models is not available in the public domain.
Inflammatory conditions are characterized by the dysregulation of pro-inflammatory and anti-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). nih.govmdpi.com Animal studies are frequently used to measure how a compound affects the levels of these cytokines in response to an inflammatory stimulus. scielo.br Despite the indication that Zhepeiresinol inhibits the NF-κB pathway, which regulates the expression of many cytokines, specific data from animal studies quantifying the effect of Zhepeiresinol on these cytokine levels could not be found in the reviewed literature.
The gut microbiota is increasingly recognized for its role in modulating systemic inflammation. frontiersin.orgnih.gov An imbalance, or dysbiosis, of the gut microbial community is linked to various inflammatory diseases. nih.gov Investigating how a compound influences the gut microbiota in a disease context can reveal indirect anti-inflammatory mechanisms. frontiersin.org At present, there is no publicly available research that specifically investigates the influence of Zhepeiresinol on the gut microbiota in the context of any disease model.
Efficacy in In Vivo Animal Models of Inflammation
Endocrine System Interactions
Zhepeiresinol, a member of the lignan (B3055560) class of phytoestrogens, has been a subject of interest for its potential interactions with the endocrine system. naturalproducts.netontosight.aijddtonline.info Lignans (B1203133) are plant-derived compounds known for their structural similarity to endogenous estrogens, which allows them to exert estrogenic or anti-estrogenic effects. mdpi.comnih.gov Research into Zhepeiresinol specifically is emerging, with broader studies on lignan-containing extracts providing the primary evidence for its potential endocrine activities. jddtonline.info
Assessment of Phytoestrogenic Potential in Animal Models
Direct and exclusive studies on the phytoestrogenic potential of isolated Zhepeiresinol in animal models are not extensively documented in the current scientific literature. However, its activity has been inferred from studies on plant extracts known to contain it.
A notable investigation into the ethanolic leaf extract of Tectona grandis, which contains Zhepeiresinol among other lignans, provided evidence of estrogenic effects in female Wistar rats. jddtonline.info In this study, the repeated administration of the extract over 28 days resulted in a dose-dependent increase in serum estradiol (B170435) concentrations. jddtonline.info This hormonal surge was associated with physiological changes indicative of an estrogenic response, such as a significant increase in the relative weight of the uterus and ovaries, and the induction of vaginal opening, a key marker of puberty in rats. jddtonline.info The study authors suggest that the lignans present in the extract, including Zhepeiresinol, are responsible for these phytoestrogenic effects. jddtonline.info
Table 1: Estrogenic Effects of Tectona grandis Leaf Extract (Containing Zhepeiresinol) in Female Wistar Rats jddtonline.info
| Parameter | Control Group | Low-Dose Group | Mid-Dose Group | High-Dose Group |
| Serum Estradiol | Baseline | Increased | Moderately Increased | Significantly Increased |
| Uterine Weight | Normal | Increased | Increased | Significantly Increased |
| Ovarian Weight | Normal | Increased | Increased | Significantly Increased |
| Vaginal Opening | Normal for age | Induced | Induced | Induced |
This table is an interactive representation of findings from a study on an extract containing Zhepeiresinol. The results show a clear dose-dependent estrogenic response.
Proposed Mechanisms of Estrogen Receptor Interaction
The precise mechanisms by which Zhepeiresinol interacts with estrogen receptors have not been detailed in dedicated studies. However, based on its classification as a lignan and the observed estrogenic outcomes in animal studies, its mechanisms can be proposed by looking at the well-documented actions of related phytoestrogens. jddtonline.infoaacrjournals.orgbcerp.orgnih.gov
Lignans and their active metabolites, such as enterolactone (B190478) and enterodiol, are known to exert their effects primarily by binding to estrogen receptors (ERs), specifically ERα and ERβ. aacrjournals.orgbcerp.orgnih.gov These compounds are considered natural selective estrogen receptor modulators (SERMs) because they can act as either estrogen agonists or antagonists depending on the target tissue and the endogenous hormonal environment. mdpi.com
The proposed mechanisms for Zhepeiresinol include:
Direct Estrogen Receptor Binding : Like other lignans, Zhepeiresinol is believed to bind directly to ERα and ERβ. jddtonline.infomdpi.com This interaction can mimic the effect of the body's natural estrogen, 17β-estradiol, triggering the downstream cellular processes that lead to an estrogenic response. nih.gov Some lignans show a higher binding affinity for ERβ over ERα, which can lead to tissue-specific effects. aacrjournals.org
Competition with Endogenous Estrogens : By occupying the ligand-binding domain of estrogen receptors, Zhepeiresinol can compete with more potent endogenous estrogens. bcerp.orgnih.gov This competitive binding can result in an anti-estrogenic effect in tissues with high levels of natural estrogen, while producing a weak estrogenic effect in estrogen-deficient states. nih.gov
Modulation of Steroidogenic Enzymes : Some phytoestrogens can influence the activity of enzymes involved in hormone synthesis, such as aromatase, which converts androgens to estrogens. nih.govresearchgate.net While not directly studied for Zhepeiresinol, inhibition of such enzymes is a known mechanism for other lignans, potentially altering the balance of sex hormones. nih.govresearchgate.net
The estrogenic effects observed in the Tectona grandis extract study, such as increased estradiol levels, suggest a complex interaction that may involve both direct receptor agonism and potential feedback on the hypothalamic-pituitary-gonadal axis. jddtonline.info
Biosynthetic Pathways and Chemical Synthesis Approaches for Zhepeiresinol
Postulated Biosynthetic Routes and Precursors
The biosynthesis of lignans (B1203133) is a complex process that begins with the phenylpropanoid pathway nih.gov. While the specific enzymatic steps leading to zhepeiresinol have not been fully elucidated, its biosynthesis can be postulated based on the well-established general lignan (B3055560) biosynthetic pathway arkat-usa.orgresearchgate.net. Lignans are formed through the oxidative coupling of two C6-C3 phenylpropane units mdpi.com.
The primary precursor for many lignans is coniferyl alcohol, which is derived from the shikimic acid pathway nih.govmdpi.com. The biosynthesis is thought to proceed through the following key stages:
Dimerization of Coniferyl Alcohol: The pathway is initiated by the oxidative coupling of two molecules of coniferyl alcohol. This reaction is mediated by dirigent proteins (DIRs) and laccases or peroxidases, which control the stereochemistry of the resulting dimer nih.govmdpi.com. The initial product of this coupling is typically (+)-pinoresinol nih.gov.
Sequential Reductions: Following the formation of the initial furofuran ring in pinoresinol, a series of reductions occur. Pinoresinol is converted to lariciresinol, and subsequently to secoisolariciresinol (B192356), by the action of pinoresinol-lariciresinol reductases (PLRs) nih.govarkat-usa.org.
Oxidation and Lactonization: Secoisolariciresinol then undergoes oxidation by secoisolariciresinol dehydrogenase (SIRD) to form matairesinol (B191791), a dibenzylbutyrolactone lignan nih.govarkat-usa.org.
From an intermediate such as matairesinol or a related dibenzylbutyrolactone, further enzymatic transformations, likely involving specific oxidations and cyclizations, would be required to form the distinct 3,7-dioxabicyclo[3.3.0]octan-6-one structure of zhepeiresinol. The substitution pattern on the aromatic ring (3,5-dimethoxy-4-hydroxy) suggests that the precursor is likely related to sinapyl alcohol or that modifications to the coniferyl alcohol-derived rings occur at some stage in the pathway.
Table 1: Key Precursors and Intermediates in the Postulated Biosynthesis of Zhepeiresinol
| Compound Name | Chemical Class | Role in Pathway |
| Coniferyl Alcohol | Phenylpropanoid | Primary monomeric precursor |
| Pinoresinol | Furofuran Lignan | Initial dimeric product |
| Lariciresinol | Furan Lignan | Intermediate after first reduction |
| Secoisolariciresinol | Dibenzylbutane Lignan | Intermediate after second reduction |
| Matairesinol | Dibenzylbutyrolactone Lignan | Key lactone intermediate |
This table outlines the generally accepted sequence of intermediates in the biosynthesis of many lignans, which provides a framework for understanding the formation of zhepeiresinol.
Strategies for Total Chemical Synthesis
The total synthesis of zhepeiresinol has not been explicitly reported in the literature. However, its 3,7-dioxabicyclo[3.3.0]octane core is a common motif in many lignans, and several synthetic strategies have been developed for this class of compounds. These approaches could be adapted for the synthesis of zhepeiresinol.
Key strategies often involve the stereocontrolled construction of the bicyclic furofuran system and the introduction of the substituted aryl group. Some plausible approaches include:
Convergent Synthesis via Keto Lactones: A general route involves the synthesis of key keto lactone intermediates which are then transformed into the final furofuran structure psu.edu. This could involve a tandem Michael addition to an appropriate butenolide, followed by reduction and acid-catalyzed cyclization to form the bicyclic core psu.edu.
Photocyclization: Enantiomeric syntheses of 3,7-dioxabicyclo[3.3.0]octane lignans have been achieved using photocyclization as a key step, starting from chiral synthons like (R)-(+)-3-hydroxybutanolide nih.gov.
Diastereoselective Cyclization: Strategies have been developed for the stereoselective synthesis of all possible diastereoisomers of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignan core from a single dihydrofuran precursor nih.gov. This method relies on a diastereocontrolled templated cationic cyclization.
Radical-Based Approaches: A stereo- and regioselective synthesis of this lignan class has been developed involving the β-scission of alkoxyl radicals as a key step acs.org.
Table 2: Potential Synthetic Methodologies for the Furofuran Core of Zhepeiresinol
| Synthetic Strategy | Key Reaction Type | Starting Material Example | Reference |
| Convergent Synthesis | Tandem Michael Addition / Cyclization | But-2-en-4-olide | psu.edu |
| Photochemical Synthesis | Photocyclization | (R)-(+)-3-hydroxybutanolide | nih.gov |
| Diastereoselective Synthesis | Cationic Cyclization | Dihydrofuran precursor | nih.gov |
| Radical-Mediated Synthesis | β-Scission of Alkoxyl Radicals | Not specified | acs.org |
This table summarizes established synthetic strategies for constructing the core scaffold of zhepeiresinol, highlighting the diversity of available chemical methods.
Exploration of Semisynthesis and Analog Generation
Semisynthesis, starting from readily available natural products, offers an efficient route to structurally complex molecules and their analogs. Given that lignans like matairesinol and bursehernin (B1193898) can be isolated in significant quantities, they serve as excellent starting materials for the generation of derivatives mdpi.com.
While no semisynthetic routes to zhepeiresinol itself have been reported, the principles can be readily applied. For instance, a natural dibenzylbutyrolactone lignan could potentially be converted to zhepeiresinol through a series of stereocontrolled oxidation and cyclization reactions.
The generation of zhepeiresinol analogs is a viable strategy for exploring structure-activity relationships. Research on other lignans has demonstrated the feasibility of creating a wide array of derivatives. For example:
Fluorinated Analogs: The stereoselective synthesis of 1-fluoro-exo,exo-2,6-diaryl-3,7-dioxabicyclo[3.3.0]octanes has been described, indicating that modifications to the furofuran core are possible researchgate.net.
Derivatives from Natural Lignans: A series of lignan derivatives have been designed and semisynthesized from natural dibenzylbutyrolactones like bursehernin and matairesinol dimethyl ether to evaluate their biological activities mdpi.com. This highlights the potential for creating a library of zhepeiresinol-based compounds with varied substitution patterns on the aromatic ring or modifications to the lactone functionality.
Podophyllotoxin Analogs: The extensive work on creating semisynthetic analogs of podophyllotoxin, such as etoposide (B1684455) and teniposide, serves as a major precedent in the field of lignan medicinal chemistry, demonstrating the value of modifying natural lignan scaffolds chim.itfrontiersin.org.
These examples underscore the potential for developing novel compounds based on the zhepeiresinol structure through both semisynthesis from related natural products and total synthesis of designed analogs.
Structure Activity Relationship Sar Studies of Zhepeiresinol
Correlation of Chemical Structure with Anti-inflammatory Modulatory Activity
Direct and extensive structure-activity relationship (SAR) studies focusing solely on zhepeiresinol's anti-inflammatory properties are not widely available in current scientific literature. However, research on the plant extracts where zhepeiresinol is found, and on the broader class of lignans (B1203133), offers valuable insights into the potential structural determinants for its anti-inflammatory effects.
Zhepeiresinol has been identified as one of the active components in Bulbus fritillariae that contributes to its anti-inflammatory effects by decreasing the expression of the nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a key protein complex that plays a crucial role in regulating the immune response to infection and inflammation. Its inhibition is a significant target for anti-inflammatory therapies.
Studies on various dibenzylbutyrolactone lignans suggest that their anti-inflammatory activity is often linked to the substitution patterns on the aromatic rings and the stereochemistry of the lactone ring. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings can significantly influence the potency of these compounds in inhibiting inflammatory mediators. researchgate.netnih.gov The core dibenzylbutyrolactone structure itself is a key pharmacophore. researchgate.net
While specific data for zhepeiresinol analogues is not available, research on related lignans has shown that modifications to the benzyl (B1604629) side chains or the lactone ring can lead to significant changes in anti-inflammatory activity. For example, in studies of other lignans, alterations to the hydroxyl groups have been shown to impact their ability to suppress pro-inflammatory signaling pathways. researchgate.net
Table 1: Putative Structure-Activity Relationships of Dibenzylbutyrolactone Lignans for Anti-inflammatory Activity (Inferred)
| Structural Feature | Putative Impact on Anti-inflammatory Activity | Rationale (Based on General Lignan (B3055560) SAR) |
| Dibenzylbutyrolactone Core | Essential for activity | Acts as the fundamental scaffold for interaction with biological targets. researchgate.net |
| Hydroxyl Groups | Likely crucial for activity | May participate in hydrogen bonding with target enzymes or receptors involved in the inflammatory cascade. researchgate.netnih.gov |
| Methoxy Groups | May modulate activity | Can influence the electronic properties and bioavailability of the molecule. researchgate.net |
| Stereochemistry | Potentially significant | The spatial arrangement of substituents can affect binding affinity to target proteins. |
This table is based on general principles of lignan SAR and is intended to be illustrative due to the lack of specific data for Zhepeiresinol.
Investigation of Structural Determinants for Phytoestrogenic Activity
There is currently a lack of specific research investigating the structural determinants of zhepeiresinol for phytoestrogenic activity. Phytoestrogens are plant-derived compounds that can bind to estrogen receptors (ERs) and exert estrogenic or antiestrogenic effects. oamjms.eu The structural similarity of lignans to estradiol (B170435) allows them to interact with these receptors. mdpi.com
For a compound to exhibit phytoestrogenic activity, certain structural features are generally considered important. These include a phenolic ring, which is crucial for binding to the estrogen receptor, and a molecular size and shape that can fit within the receptor's ligand-binding pocket. The distance between hydroxyl groups on the molecule can also play a role in mimicking the natural ligand, estradiol. oamjms.eu
Zhepeiresinol possesses a dibenzylbutyrolactone structure which is a known class of phytoestrogens. doi.org The metabolism of dietary lignans by gut microbiota often leads to the formation of enterolignans, such as enterolactone (B190478) and enterodiol, which have demonstrated estrogenic activity. doi.orgunifi.it It is plausible that zhepeiresinol could act as a precursor to such active metabolites.
Studies on other lignans have shown that they can act as selective estrogen receptor modulators (SERMs), with their activity being tissue-dependent. mdpi.com The affinity for estrogen receptor subtypes, ERα and ERβ, can also be influenced by the specific chemical structure of the lignan. nih.gov
Table 2: General Structural Requirements for Phytoestrogenic Activity in Lignans
| Structural Feature | Importance for Phytoestrogenic Activity | Rationale |
| Phenolic Hydroxyl Group | Essential | Mimics the A-ring of estradiol, crucial for estrogen receptor binding. oamjms.eu |
| Appropriate Molecular Size | Important | Must fit within the ligand-binding domain of the estrogen receptor. |
| Distance Between Oxygen Atoms | Influential | The spatial orientation of hydroxyl or other oxygen-containing groups can mimic that of estradiol, enhancing binding affinity. oamjms.eu |
| Overall Molecular Shape | Important | The three-dimensional structure must be complementary to the estrogen receptor's binding site. |
This table outlines general structural determinants for phytoestrogenic activity in the broader class of lignans, as specific data for Zhepeiresinol is not available.
Q & A
Q. How can researchers resolve contradictions in reported biological activities of Zhepeiresinol across studies?
Q. What criteria should be prioritized when peer-reviewing studies on Zhepeiresinol’s mechanistic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
